Head-to-Head Screening Data: IETP2 Outperforms IETP1, IETP3, and IETP4 in Cochlear Uptake
In the original discovery study, four candidate inner ear-targeting peptides (IETP1, IETP2, IETP3, IETP4) were identified from the same phage display screening campaign. Ex vivo fluorescence imaging of mouse cochleae following systemic administration revealed that IETP2 exhibited markedly superior cochlear accumulation compared to its three sibling candidates. This direct head-to-head comparison within a single experimental cohort establishes IETP2 as the optimized sequence among the IETP family for BLB crossing [1]. The university press release summarizing the work explicitly states that IETP2 demonstrated 'significantly superior LRP1 ligand binding efficiency compared to analogous ligand molecules' [2].
| Evidence Dimension | Ex vivo cochlear fluorescence uptake (qualitative/visual ranking) |
|---|---|
| Target Compound Data | IETP2-Cy5.5: robust cochlear fluorescence signal |
| Comparator Or Baseline | IETP1, IETP3, IETP4: minimal to undetectable cochlear fluorescence |
| Quantified Difference | Qualitative superiority: IETP2 uniquely accumulated in cochlea among four candidates; precise fluorescence fold-change not reported in primary figure |
| Conditions | Mouse model; ex vivo fluorescence imaging of cochleae following systemic peptide-Cy5.5 administration |
Why This Matters
Procurement of IETP1, IETP3, or IETP4 would yield non-functional or minimally functional BLB-targeting peptides, as demonstrated by their failure to accumulate in cochlear tissue under identical experimental conditions.
- [1] PMC. Fig. 2, Panel b: Ex vivo fluorescence imaging showing the uptake of the four IETP peptides in mouse cochleae. PMC9184653. 2022. View Source
- [2] Xuzhou Medical University. Non-invasive inner ear drug delivery breaks through clinical treatment bottleneck. 2022. View Source
